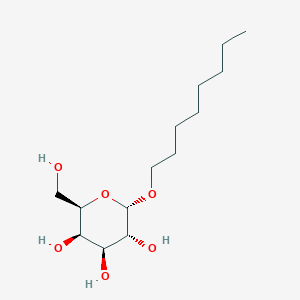

octyl alpha-D-galactopyranoside

Description

BenchChem offers high-quality octyl alpha-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about octyl alpha-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-HTOAHKCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

critical micelle concentration of octyl alpha-D-galactopyranoside

Technical Guide: Critical Micelle Concentration of Octyl -D-Galactopyranoside[1]

Executive Summary

Octyl

This guide provides a definitive technical analysis of its Critical Micelle Concentration (CMC), thermodynamic profile, and practical applications. Unlike its

Part 1: Physicochemical Profile[1][2][3]

The amphiphilic nature of Octyl

| Property | Value / Description |

| IUPAC Name | Octyl |

| Molecular Formula | |

| Molecular Weight | 292.37 g/mol |

| Headgroup | D-Galactose (Pyranose form) |

| Tail | n-Octyl ( |

| Anomeric Configuration | Alpha ( |

| Solubility (Water) | High (> 200 mM) |

| Krafft Point | < 0°C (remains soluble at cold room temperatures) |

Part 2: The Critical Micelle Concentration (CMC)[1][2][3][5]

The CMC is not a single point but a narrow concentration range where the monomeric surfactant starts to self-assemble into aggregates.[1] For Octyl

Consensus CMC Values

Researchers must distinguish between values obtained via Surface Tension (ST) and Isothermal Titration Calorimetry (ITC).

| Method | CMC Value ( | Reference Benchmark |

| Isothermal Titration Calorimetry (ITC) | 30.2 ± 0.4 mM | Considered the thermodynamic standard [1]. |

| Surface Tension (Tensiometry) | ~51.7 mM | Often yields higher values due to surface saturation preceding bulk micellization [1]. |

| Comparative Benchmark (Octyl | 19–25 mM | Octyl |

Factors Influencing CMC[1][2][3][5][6][7][8]

-

Anomeric Effect: The

-linkage generally increases the CMC compared to -

Temperature: As a non-ionic surfactant, the CMC of Octyl

-Gal decreases slightly as temperature increases, driven by the dehydration of the headgroup, though this effect is less pronounced than in polyoxyethylene detergents.[2] -

Ionic Strength: High salt concentrations (e.g., 1M NaCl) typically lower the CMC by reducing the hydration sphere of the headgroup, promoting hydrophobic interaction.

Part 3: Thermodynamics of Micellization

Understanding the energetics allows researchers to predict detergent behavior during buffer exchanges. The micellization of Octyl

Thermodynamic Parameters (at 298 K)

-

Standard Free Energy of Micellization (

): Negative value, indicating spontaneous formation. -

Enthalpy (

): Positive (Endothermic). The breakdown of the structured water cage (clathrate) around the hydrophobic octyl tail requires energy. -

Entropy (

): Large and Positive. The liberation of water molecules from the hydrophobic tail into the bulk solvent provides the driving force for micelle formation.

Visualization: Micellization Equilibrium

The following diagram illustrates the thermodynamic equilibrium shifts governing the monomer-to-micelle transition.

Figure 1: Thermodynamic workflow of Octyl

Part 4: Experimental Protocols for CMC Determination

To validate the CMC in your specific buffer system, use the Pyrene Fluorescence method. It is more sensitive than surface tension for biological buffers containing salts or additives.

Protocol: Pyrene Fluorescence Probe Method[8]

Principle: Pyrene is a hydrophobic fluorescent probe. Its emission spectrum changes significantly when it moves from an aqueous environment (monomer solution) to a hydrophobic environment (micelle core).

Reagents:

-

Octyl

-D-galactopyranoside (High Purity). -

Pyrene (Stock solution: 1 mM in Ethanol).

-

Experimental Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

Step-by-Step Workflow:

-

Preparation of Pyrene Stock:

-

Add

of 1 mM Pyrene stock to a dry glass vial. -

Evaporate ethanol under a gentle

stream (Pyrene must be dry). -

Resuspend in 10 mL of Experimental Buffer to get a final Pyrene concentration of

. Vortex vigorously for 5 minutes (Pyrene is poorly soluble).

-

-

Detergent Dilution Series:

-

Prepare a 200 mM stock of Octyl

-Gal in the Pyrene-containing buffer. -

Create a serial dilution range from 0.1 mM to 100 mM (covering the expected 30–50 mM range).

-

Critical Step: Ensure every dilution point contains exactly

Pyrene.

-

-

Incubation:

-

Incubate samples at 25°C for 1 hour in the dark to allow equilibrium.

-

-

Measurement:

-

Excitation Wavelength: 334 nm.

-

Scan Emission: 360 nm to 400 nm.

-

Record intensities of Peak 1 (

at ~373 nm) and Peak 3 (

-

-

Data Analysis:

-

Plot the ratio

vs. -

The CMC is the inflection point of the sigmoidal curve.

-

Figure 2: Step-by-step workflow for CMC determination using Pyrene fluorescence.

Part 5: Applications in Drug Development

Membrane Protein Solubilization

Octyl

-

Working Concentration: Because the CMC is ~30 mM, solubilization buffers typically require 60–100 mM (approx. 2–3% w/v) detergent to ensure sufficient micelle formation and lipid displacement. This is significantly higher than the 1% typically used for Octyl

-Glucoside. -

Dialysis Removal: The high CMC is advantageous for downstream processing. The detergent monomers exist in high concentration in equilibrium with micelles, allowing for rapid removal via dialysis (unlike low-CMC detergents like DDM).

Crystallography

-

Micelle Size: Octyl

-Gal forms relatively small micelles (Aggregation number -

Lectin Interactions: For proteins that bind glucose (e.g., GLUT transporters), Octyl

-Glucoside acts as a competitive inhibitor. Octyl

References

-

Schmidt-Lassen, J., & Lindhorst, T. K. (2014).[5] Exploring the meaning of sugar configuration in a supramolecular environment: Comparison of six octyl glycoside micelles by ITC and NMR spectroscopy. Journal of Colloid and Interface Science.

-

Anatrace Products. (n.d.). n-Octyl-β-D-Glucopyranoside Technical Data (Comparative Reference).

-

Zhang, A., et al. (2016). Synthesis and properties of Alkyl α-D-Galactopyranoside. Journal of Dispersion Science and Technology.

-

Creative Biolabs. (n.d.). Detergent Properties and CMC Data.[3][6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. serva.de [serva.de]

- 4. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of octyl alpha-D-galactopyranoside micelles

Thermodynamic Stability and Micellar Characterization of Octyl -D-Galactopyranoside[1]

Executive Summary & Chemical Identity

n-Octyl-

-

Key Distinction: The

-anomer typically exhibits a lower Critical Micelle Concentration (CMC) and a higher Krafft point compared to the -

Primary Application: Solubilization of membrane proteins where the

-anomer proves too unstable or where specific micellar packing is required for crystallization.

| Property | Value / Characteristic |

| Molecular Formula | C |

| Molecular Weight | 292.37 g/mol |

| CMC (25°C) | ~12 – 15 mM (Lower than |

| Micelle Size ( | ~30 – 50 monomers (Concentration dependent) |

| Thermodynamic Driver | Entropy-driven ( |

Thermodynamics of Micellization

Understanding the energy landscape of

The Anomeric Effect on CMC

The thermodynamic stability of micelles is governed by the standard free energy of micellization (

-

vs.

-

Hydrophilicity: The

-anomer is slightly less hydrophilic than the -

Result: The hydrophobic driving force dominates earlier, leading to micelle formation at lower concentrations (12–15 mM) compared to the

-anomer (~25 mM).

Enthalpy and Entropy Components

Micellization of alkyl glycosides is primarily entropy-driven at room temperature.[1]

- (Enthalpy): Slightly positive (endothermic) or near zero.[1] The breaking of water structure around the hydrophobic tail (clathrate-like cages) requires energy.

- (Entropy): Large and positive.[1] The release of structured water molecules into the bulk solvent upon micelle formation provides the thermodynamic drive.

Visualizing the Equilibrium

The following diagram illustrates the thermodynamic cycle of

Figure 1: Thermodynamic cycle showing the entropy-driven release of water driving micelle formation.

Experimental Protocols for Characterization

To validate the quality of

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard as it measures

Protocol:

-

Preparation:

-

Syringe (Ligand): Prepare 150 mM

-C -

Cell (Sample): Fill with the exact same buffer (no detergent).

-

Degassing: Degas both solutions for 10 minutes to prevent bubble formation.

-

-

Execution:

-

Temperature: 25°C (Standard) or target physiological temp.

-

Injections: 25 injections of 10

L each. -

Spacing: 180–300 seconds between injections to allow thermal equilibration.

-

-

Analysis:

-

The first injections will show small heat changes (dilution of micelles

monomers). -

At the CMC, the heat signal changes drastically (micelles remain intact or form).

-

Validation: The inflection point of the sigmoidal curve is the CMC.

-

Surface Tension (Wilhelmy Plate)

Useful for confirming surface purity (absence of highly surface-active impurities like long-chain alcohols).[1]

Protocol:

-

Cleaning: Platinum plate must be flamed to red heat before use.[1]

-

Titration: Add concentrated surfactant solution to water/buffer.[1]

-

Measurement: Measure surface tension (

) after each addition. -

Plot:

vs. -

Result: The intersection of the linear descent and the plateau defines the CMC. A "dip" at the CMC indicates impure detergent (e.g., dodecanol contamination).

Structural Properties & Applications

Micelle Morphology[1][3]

-

Shape:

-C -

Aggregation Number (

): Typically 30–50 .[1] This is smaller than detergents with longer chains (e.g., DDM) but sufficient to cover the hydrophobic domains of smaller membrane proteins.

Comparative Selection Guide

Use the decision tree below to choose between the

Figure 2: Decision logic for selecting between

References

-

Matsumura, S., et al. (1990). "Surface activities, biodegradability and antimicrobial properties of n-alkyl glucosides, mannosides and galactosides."[1] Journal of the American Oil Chemists' Society.

-

Garidel, P., et al. (2000). "Thermodynamic characterization of the micellization of the nonionic detergent octyl-beta-D-glucopyranoside." Langmuir.

-

Ericsson, C.A., et al. (2004). "Mixed micelles formed by n-octyl-beta-D-glucopyranoside and tetradecyltrimethylammonium bromide."[1][3] The Journal of Physical Chemistry B.

-

Anatrace Products. (2024).[1][4] "Detergent Physical Properties and CMC Data." Technical Datasheet.

-

Ahmad, N., et al. (2014).

/

Sources

- 1. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 2. horseshoecrab.org [horseshoecrab.org]

- 3. Mixed micelles formed by n-octyl-beta-D-glucopyranoside and tetradecyltrimethylammonium bromide in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

aggregation number of octyl alpha-D-galactopyranoside surfactants

Technical Guide: Aggregation Number & Physicochemical Profiling of Octyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -D-Galactopyranoside[1][2]

Part 1: Executive Technical Summary[2]

Octyl

Unlike alkyl glucosides, where the

Key Physicochemical Parameters

| Parameter | Value | Context/Comparison |

| CMC | 30.2 mM | Slightly lower than |

| Aggregation Number ( | ~75 – 95 | Estimated from hydrodynamic radius ( |

| Hydrodynamic Radius ( | ~2.3 nm | Consistent with spherical/ellipsoidal micelle formation similar to OG. |

| Krafft Point ( | > 40 °C | |

| Molecular Weight | 292.37 g/mol | Identical to OG and |

Part 2: Thermodynamic & Structural Analysis[1][2]

The Anomeric Effect on Micellization

The aggregation behavior of

-

Glucoside vs. Galactoside: In glucosides, the

-anomer packs more efficiently in the crystal lattice (higher -

The Galactose Anomaly: In galactosides, the CMC of the

-anomer (30.2 mM) is nearly identical to the

Micelle Shape and Packing Parameter

The packing parameter (

- = Volume of the hydrophobic tail (~0.35 nm³ for octyl chain).

-

= Critical chain length (~1.1 nm).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

= Optimal headgroup area.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

For

-

: Indicates formation of spherical micelles .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Calculation:

Part 3: Experimental Determination Protocols

To validate

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining CMC and

Workflow:

-

Cell Preparation: Fill the sample cell (1.4 mL) with the buffer of interest (e.g., 20 mM HEPES, pH 7.5).

-

Syringe Preparation: Fill the injection syringe with a concentrated solution of

-C8-Gal (e.g., 300 mM, ~10x CMC). -

Titration: Perform 25 injections of 10

L each at 25°C. -

Data Analysis:

Protocol B: Time-Resolved Fluorescence Quenching (TRFQ)

This method directly measures

Materials:

-

Probe: Pyrene (0.5

M final). -

Surfactant:

-C8-Gal at 50 mM (well above CMC).

Step-by-Step:

-

Equilibration: Incubate surfactant with Pyrene for 30 mins.

-

Quencher Addition: Titrate quencher into the solution.

-

Measurement: Monitor fluorescence decay curves (

). -

Fitting: Fit data to the Infelta-Tachiya equation:

Wherengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display"> -

Calculation:

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

Part 4: Visualization of Micellization Dynamics

The following diagram illustrates the equilibrium between monomeric

Caption: Thermodynamic equilibrium of Octyl

Part 5: Implications for Drug Development[2][3]

-

Protein Crystallization: The high CMC (30.2 mM) of

-C8-Gal allows for rapid exchange and removal via dialysis, making it superior to detergents with low CMCs (like DDM) for crystallization trials where detergent concentration must be precisely controlled.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Anomer Purity: Commercial "Octyl Galactoside" is often the

-anomer.[1] Using a mixture or the wrong anomer can alter the effective CMC andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

High

Warning:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -anomer for cold-room work.[1]

References

-

Schmidt-Lassen, J., & Lindhorst, T. K. (2014). Exploring the meaning of sugar configuration in a supramolecular environment: comparison of six octyl glycoside micelles by ITC and NMR spectroscopy. RSC Advances, 4, 28646-28653.[1][2]

-

Sakya, P., et al. (1997). The phase behaviour of n-octyl-beta-D-galactoside.[1] Liquid Crystals, 23(3), 409-417.[1]

-

Hato, M., & Minamikawa, H. (1996). Phase behavior of aqueous mixtures of n-octyl-beta-D-glycosides.[1] Langmuir, 12(6), 1658-1665.[1]

-

BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Critical Micelle Concentration of Octyl Galactofuranoside.

An In-Depth Technical Guide to the Aqueous Solubility Characteristics of Octyl α-D-Galactopyranoside

Foreword for the Modern Researcher

In the landscape of contemporary life sciences and drug development, the precise manipulation of biomolecules is paramount. Integral membrane proteins, a class of proteins of immense therapeutic and biological significance, remain a formidable challenge to study due to their inherent insolubility in aqueous environments. The selection of an appropriate solubilizing agent is, therefore, not a trivial procedural step but a critical decision that dictates the very feasibility of experimental workflows. It is in this context that non-ionic detergents, particularly the alkyl glycoside family, have emerged as indispensable tools.

This technical guide is dedicated to an in-depth exploration of the aqueous solubility characteristics of a promising, yet less-documented member of this family: octyl α-D-galactopyranoside. Unlike its more commonly cited β-anomer, the α-configuration of the glycosidic bond imparts distinct physicochemical properties that warrant a detailed examination. This document moves beyond a mere recitation of facts; it is designed to be a comprehensive resource for the discerning researcher. We will delve into the foundational principles governing its solubility, provide a framework for its empirical characterization, and offer field-proven insights into its practical application. The protocols detailed herein are presented not as rigid instructions, but as self-validating systems, empowering you to generate robust and reproducible data in your own laboratory settings.

Molecular Architecture and Physicochemical Properties

Octyl α-D-galactopyranoside is a non-ionic surfactant characterized by a hydrophilic D-galactopyranose headgroup and a hydrophobic octyl (C8) alkyl tail. The two moieties are linked by an α-glycosidic bond. This amphipathic structure is the cornerstone of its surface-active properties and its utility in membrane protein research.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₆ | PubChem |

| Molecular Weight | 292.37 g/mol | [1] |

| CAS Number | 149342-80-3 | [2] |

| Appearance | White to off-white powder/solid | [3] |

| Anomeric Configuration | Alpha (α) | N/A |

Note: Data for the closely related n-octyl α-D-glucopyranoside is often used as a proxy due to the limited specific data for the galactopyranoside anomer.

The dissolution of alkyl α-D-galactopyranosides in water has been described as an endothermic process.[4][5] This suggests that increasing the temperature will generally favor solubility, a crucial consideration for preparing stock solutions and for applications requiring work at different temperatures.

The Anomeric Effect: A Subtle Yet Significant Influence

The stereochemistry of the glycosidic bond—whether it is in the alpha (axial) or beta (equatorial) configuration—has a profound impact on the physical properties of alkyl glycosides. Generally, α-anomers of alkyl glucosides are less soluble in water and exhibit higher Krafft temperatures (the temperature at which the solubility of a surfactant equals its critical micelle concentration) than their β-anomer counterparts.[6] This difference is attributed to the more stable crystal lattice packing of the α-anomers.[6] While this trend is well-documented for glucosides, it provides a strong basis for understanding the behavior of galactosides. Therefore, it is reasonable to anticipate that octyl α-D-galactopyranoside may have a lower aqueous solubility compared to its β-anomer.

Aqueous Solubility: From Theory to Practice

While octyl α-D-galactopyranoside is known to be water-soluble, precise quantitative data in the literature is scarce.[4] For its close relative, n-octyl-β-D-glucopyranoside, the solubility in water is reported to be high, at 300 g/L at 20°C.[7] The solubility of n-octyl-α-D-glucopyranoside is noted to be lower, at ≥ 0.1% in water at 20°C.[8] Given the anomeric effect, the solubility of octyl α-D-galactopyranoside is likely to be in a similar range to its glucoside counterpart.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The OECD guideline shake-flask method is a robust approach for determining the thermodynamic solubility of a substance.[7]

Materials:

-

Octyl α-D-galactopyranoside

-

High-purity water (e.g., Milli-Q or equivalent)

-

Glass flasks or vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a colorimetric assay)

Procedure:

-

Preparation: Add an excess amount of octyl α-D-galactopyranoside to a series of flasks containing a known volume of high-purity water. The excess solid is crucial to ensure that an equilibrium with the saturated solution is reached.

-

Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the flasks for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand at the same constant temperature to allow the undissolved solid to sediment. For more complete separation, centrifuge the samples at a controlled temperature.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is included, filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved octyl α-D-galactopyranoside in the filtrate using a pre-validated analytical method.

-

Data Analysis: The determined concentration represents the aqueous solubility of the compound at the specified temperature. Repeat the experiment at different temperatures to establish a solubility profile.

Caption: Shake-Flask Method for Aqueous Solubility.

Micellization and the Critical Micelle Concentration (CMC)

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into thermodynamically stable aggregates called micelles.[9] This is a critical parameter as many of the functional properties of surfactants, including their ability to solubilize membrane proteins, are only manifested above the CMC.

The CMC of octyl α-D-galactopyranoside has not been definitively reported in the literature. However, for its close structural relatives, the following values provide a valuable reference:

The significant variation in reported values, even for the same compound, underscores the importance of empirical determination under the specific experimental conditions (e.g., temperature, buffer composition, and ionic strength) of your application.[13]

Experimental Protocols for CMC Determination

This is a direct and classical method that measures the surface tension of a liquid as a function of surfactant concentration. As the surfactant concentration increases, monomers adsorb at the air-water interface, reducing the surface tension. Once the CMC is reached, the surface becomes saturated, and the surface tension remains relatively constant.[10]

Procedure:

-

Prepare a stock solution of octyl α-D-galactopyranoside in high-purity water.

-

Create a series of dilutions covering a concentration range that brackets the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the intersection of the two linear regions of the plot.[10]

Caption: CMC Determination by Surface Tensiometry.

This sensitive method utilizes a fluorescent probe, such as pyrene, that exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a characteristic change in its fluorescence emission spectrum.[15]

Procedure:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

In a series of vials, add a small, fixed amount of the pyrene stock solution and evaporate the solvent completely.

-

Add a series of octyl α-D-galactopyranoside solutions of varying concentrations to the vials.

-

Equilibrate the solutions to allow for pyrene solubilization.

-

Measure the fluorescence emission spectrum (typically exciting at ~335 nm).

-

Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃).

-

Plot the I₁/I₃ ratio against the surfactant concentration. The CMC is determined from the inflection point of this plot.[15]

Caption: CMC Determination by Fluorescence Spectroscopy.

DLS measures the size of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Below the CMC, only small monomeric surfactant molecules are present. Above the CMC, the formation of larger micelles leads to a significant increase in the scattered light intensity and the appearance of a new particle size distribution.[16]

Procedure:

-

Prepare a series of surfactant solutions of varying concentrations.

-

Filter the solutions to remove any dust or aggregates.

-

Measure the scattered light intensity and/or particle size distribution for each concentration using a DLS instrument.

-

Plot the scattered light intensity against the surfactant concentration. The CMC is identified as the concentration at which a sharp increase in scattering intensity is observed.[11]

Caption: CMC Determination by Dynamic Light Scattering.

Thermodynamics of Micellization

The self-assembly of surfactants into micelles is a thermodynamically driven process. The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the following equation for non-ionic surfactants:

ΔG°mic = RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction.[17]

A negative ΔG°mic indicates a spontaneous micellization process. The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization can be determined by measuring the CMC at different temperatures and analyzing the data using the van 't Hoff equation.[18] Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the enthalpy of micellization.[14][19]

The driving force for micellization is primarily the hydrophobic effect. The transfer of the hydrophobic alkyl tails from the structured water environment into the nonpolar interior of the micelle leads to a significant increase in the entropy of the system, which is the major favorable contribution to the negative Gibbs free energy of micellization.[9]

Practical Considerations and Safety

When working with octyl α-D-galactopyranoside and other alkyl glycoside surfactants, it is important to adhere to standard laboratory safety practices.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is often recommended.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

Conclusion

Octyl α-D-galactopyranoside is a valuable non-ionic surfactant with significant potential in biochemical and pharmaceutical research. Its aqueous solubility, while influenced by the less favorable α-anomeric configuration, is sufficient for a wide range of applications. A thorough understanding of its physicochemical properties, particularly its CMC, is essential for its effective use. This guide has provided a comprehensive overview of the principles governing its solubility and detailed, validated protocols for its empirical characterization. By employing these methods, researchers can confidently determine the optimal conditions for their specific applications, thereby harnessing the full potential of this versatile molecule.

References

- Redox Ltd. (2024). Safety Data Sheet Alkyl Polyglucoside, 50% Solution.

- BenchChem. (2025). A Comparative Guide to Determining Critical Micelle Concentration: Fluorescence Spectroscopy vs. Surface Tensiometry.

- Gervay-Hague, J., et al. (2024). Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. PMC.

- BASF Corporation. (2019).

- Ryan, L. D., & Kaler, E. W. (1999). The Effect of Anomeric Head Groups, Surfactant Hydrophilicity, and Electrolytes on n-Alkyl Monoglucoside Microemulsions. Journal of Colloid and Interface Science, 210(2), 251-260.

- Zhang, X., et al. (2016). Synthesis and properties of Alkyl α-D-Galactopyranoside.

- Request PDF. (2026). Synthesis and Properties of Alkyl α- D -Galactopyranoside.

- BenchChem. (2025).

- Wikipedia. (n.d.).

- Wydro, P., et al. (2023).

- Noudeh, G. D., Housaindokht, M., & Bazzaz, B. S. F. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Journal of Applied Sciences, 7(1), 47-52.

- Larsson, J., et al. (2020). Molecular structure of maltoside surfactants controls micelle formation and rheological behavior. Journal of Colloid and Interface Science, 576, 16-25.

- Larsson, J., et al. (2020). The effect of the anomeric configuration on the micellization of hexadecylmaltoside surfactants. DOI.

- Olofsson, G. (2021).

- Scribd. (n.d.).

- Gaudin, N., et al. (2019). Analysis of the Influence of Alkyl Polyglycoside Surfactant and Cosolvent Structure on Interfacial Tension in Aqueous Formulations versus n-Octane.

- Calibre Scientific | Molecular Dimensions. (n.d.). n-Octyl-β-D-Glucopyranoside, Anagrade.

- Glomme, A., & Dressman, J. (2005).

- Carl ROTH. (2024). Safety Data Sheet: n-Octyl-β-D-glucopyranoside (OGP).

- Jańczuk, B., et al. (2014). Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside. Colloids and Surfaces B: Biointerfaces, 114, 268-274.

- Molecular Dimensions. (2014). Safety Data Sheet - n-Octyl-β-D-Glucopyranoside, Anagrade.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Anatrace. (n.d.). O311HA - n-Octyl-α-D-Glucopyranoside, Anagrade.

- ResearchGate. (n.d.).

- Center for Macromolecular Interactions. (n.d.).

- Millipore. (n.d.).

- Gervay-Hague, J., et al. (2024). Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. PMC.

- Oliver, R. C., et al. (2013). Dependence of micelle size and shape on detergent alkyl chain length and head group. PLoS One, 8(5), e62488.

- PubMed. (n.d.). Static and dynamic light-scattering studies on micellar solutions of alkyldimethylbenzylammonium chlorides.

- Request PDF. (n.d.).

- Carl ROTH. (n.d.). Octyl α-D-galactopyranoside, 25 g.

- MedchemExpress.com. (n.d.). Octyl α-D-glucopyranoside | Biochemical Assay Reagent.

- Cayman Chemical. (n.d.).

- Anatrace. (n.d.). O311HA - n-Octyl-α-D-Glucopyranoside, Anagrade.

- RSC Publishing. (n.d.). Properties of alkyl β-D-glucoside and alkyl β-D-maltoside micelles.

- Andrey K. (2015, April 21). Stability of α-Anomer vs ß-Anomer [Video]. YouTube.

- The Organic Chemistry Tutor. (2019, April 21).

Sources

- 1. redox.com [redox.com]

- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 3. N-OCTYL ALPHA-D-GLUCOPYRANOSIDE CAS#: 29781-80-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chemical.kao.com [chemical.kao.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. Anatrace.com [anatrace.com]

- 9. protocols.io [protocols.io]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ALKYL POLYGLYCOSIDE SURFACTANT (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. enamine.net [enamine.net]

- 18. scialert.net [scialert.net]

- 19. mdpi.com [mdpi.com]

- 20. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

Technical Guide: Alpha vs. Beta Octyl Galactopyranoside Anomers in Membrane Protein Science

Executive Summary

In the purification and crystallization of membrane proteins, the choice of detergent is often the single most critical variable. While n-octyl-

This guide analyzes the physicochemical and functional divergences between these two anomers. Unlike simple solubility reagents, the stereochemistry at the C1 anomeric carbon dictates the detergent's hydration shell, micellar geometry, and protein-lattice contacts. For researchers facing "twinned" crystals or poor diffraction with standard

Chemical & Structural Fundamentals

The fundamental difference between the alpha and beta anomers lies in the stereochemistry of the glycosidic bond at the C1 carbon of the galactose ring.

- -Anomer (Equatorial): The octyl chain is attached in the equatorial position, trans to the C2 hydroxyl group. This conformation is generally more stable and sterically relaxed, mimicking the linkage found in cellulose-like structures.[1]

- -Anomer (Axial): The octyl chain is attached in the axial position, cis to the C2 hydroxyl group. This creates a distinct "kink" in the headgroup-tail alignment, altering the effective headgroup area and the hydration dynamics around the ether linkage.

Visualization of Anomeric Difference

The following diagram illustrates the structural relationship and the resulting impact on micelle formation and protein interaction.

Figure 1: Structural causality linking anomeric stereochemistry to micellar properties and crystallization outcomes.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The stereochemical difference manifests in measurable physical properties.[3][4][5][6][7] While the molecular weight is identical, the Critical Micelle Concentration (CMC) and solubility profiles differ.

Comparative Data Table

| Property | n-Octyl- | n-Octyl- | Practical Implication |

| Molecular Weight | 292.37 g/mol | 292.37 g/mol | Identical dialysis cutoff (MWCO).[1][2] |

| CMC (H₂O) | ~16 – 25 mM [1, 2] | ~30 – 52 mM [3] | |

| Solubility (H₂O) | High (>20% w/v) | High, but kinetics may differ | Both are highly soluble; |

| Micelle Size | ~25 kDa (Agg.[1][2][8] # ~80) | Variable (Method dependent) | |

| Synthesis Cost | Low (Enzymatic/Neighbor Group) | High (Requires specific anomerization) |

Expert Insight on CMC Discrepancies:

You will find conflicting CMC values in literature (e.g., some ITC studies show little difference [3], while surface tension measurements show a large gap).[1] This is often due to the purity of the

Application in Membrane Protein Science[3][11]

Solubilization & Stability

The

-

Protocol: If a protein precipitates in

-Octyl Gal over time, exchange into

Crystallization Optimization (The "Anomer Swap")

This is the most high-value application. Membrane protein crystals are held together by protein-protein contacts, often mediated or interfered with by the detergent micelle.[1][2][9]

-

Mechanism: The

-anomer presents a "flat" face, while the -

Strategy: If you obtain crystals in

-Octyl Gal that diffract poorly (e.g., 8Å) or exhibit high mosaicity, do not abandon the condition. Repurify the protein in

Experimental Protocol: The "Anomer Swap" Workflow

This protocol describes how to transition a target protein from the standard

Reagents:

-

Purified Membrane Protein (in

-Octyl Gal)[1][2] -

n-Octyl-

-D-galactopyranoside (Anagrade/High Purity)[1][2] -

Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)[1]

Step-by-Step Methodology:

-

Preparation of Alpha Buffer:

-

Exchange via SEC (Recommended):

-

Exchange via Dilution/Concentration (Alternative):

-

Quality Control:

Decision Logic for Detergent Selection

Figure 2: Decision matrix for utilizing alpha-anomers in structural biology workflows.

References

-

Anatrace Products. n-Octyl-β-D-Glucopyranoside & Galactopyranoside Specifications.

-

BenchChem. An In-depth Technical Guide to the Critical Micelle Concentration of Octyl Galactofuranoside (Comparison to Pyranoside).

-

Schmidt-Lassen, et al. Determination of cmc values... for aggregation systems formed with α- and β-mannosides.[1][2] ResearchGate.[2]

-

Molecular Dimensions. n-Octyl-β-D-Glucopyranoside Safety and Properties.

-

Interchim. Technical Data Sheet: n-Octyl-β-D-Glucopyranoside.

Sources

- 1. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 2. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Anomer - Wikipedia [en.wikipedia.org]

- 7. Understanding Alpha and Beta Anomers: The Sweet Science of Sugars - Oreate AI Blog [oreateai.com]

- 8. mdpi.com [mdpi.com]

- 9. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]

non-ionic detergent properties of octyl alpha-D-galactopyranoside

An In-depth Technical Guide to the Non-Ionic Detergent Properties of Octyl α-D-Galactopyranoside[1][2]

Part 1: Executive Summary & Strategic Utility

Octyl α-D-galactopyranoside (OαGal) is a non-ionic, alkyl glycoside detergent used primarily in the solubilization, purification, and crystallization of membrane proteins.[1][2] While its β-anomer (Octyl β-D-glucoside/galactoside) is the industry workhorse, the α-anomer occupies a critical niche for researchers facing specific stability or crystallization challenges.[1][2]

Why Choose OαGal?

-

Stereochemical Selectivity: The α-linkage alters the headgroup orientation relative to the alkyl tail, creating a distinct micellar surface topology compared to β-isomers.[1][2] This can be decisive when crystallizing proteins that are recalcitrant in standard detergents.[2]

-

Lectin & Ligand Specificity: Unlike glucosides, the galactose headgroup mimics specific biological recognition motifs (e.g., α-gal epitopes), making it suitable for functional studies of galactose-binding lectins or transporters.[1][2]

-

Phase Behavior: Alpha-anomers often exhibit higher melting points and distinct liquid crystal phases (smectic A) compared to beta-anomers, offering alternative routes for "detergent-based" crystallization optimization.[1][2]

Part 2: Physicochemical Profile (Datasheet)

Note: Direct experimental values for the α-galactoside isomer are rare in literature compared to the β-glucoside.[1][2] Values marked with ()* are derived from isomeric trends (α-glucoside vs. β-glucoside) and should be treated as high-confidence estimates for experimental design.*

| Property | Value / Description | Context for Research |

| Chemical Name | n-Octyl-α-D-galactopyranoside | Specific α-anomer of octyl galactoside.[1][2] |

| CAS Number | 149342-80-3 | Distinct from β-gal (40427-75-6) and α-glc (29781-80-4).[1][2] |

| Molecular Weight | 292.37 g/mol | Identical to other octyl glycosides; easy to remove by dialysis.[2] |

| Formula | C₁₄H₂₈O₆ | Non-ionic, neutral headgroup. |

| CMC (H₂O) | ~15 – 25 mM (Estimated) | Slightly lower than β-Gal (~30 mM) but comparable to α-Glc (~19 mM).[2] |

| Micelle Size | ~25 kD (Aggregation #: ~80) | Small micelles; excellent for NMR and high-res structural biology.[2] |

| HLB | ~12–13 | Hydrophilic-Lipophilic Balance; suitable for solubilizing integral proteins.[1] |

| Solubility | > 20% (w/v) in Water | Highly soluble; resistant to precipitation at high concentrations.[2] |

| Absorbance | Negligible @ 280 nm | Does not interfere with UV protein quantification. |

Part 3: Mechanistic Action & Comparative Analysis

The "Alpha" Effect: Micellar Topology

The primary difference between OαGal and the common Octyl β-D-Glucoside (OG) lies in the glycosidic bond geometry.[1][2]

-

Beta-linkage (Equatorial): The alkyl tail extends equatorially, creating a flatter, more disordered micelle surface.[1][2]

-

Alpha-linkage (Axial): The alkyl tail extends axially from the sugar ring.[2] This forces the carbohydrate headgroups to pack more tightly and with a different tilt angle at the micelle surface.[2]

Impact: This tighter packing often results in a slightly lower Critical Micelle Concentration (CMC) and a more rigid micelle surface, which can stabilize flexible loop regions on membrane proteins that would otherwise denature in "floppier" beta-micelles.[1][2]

Comparative Detergent Matrix

| Feature | Octyl α-Gal (OαGal) | Octyl β-Glc (OG) | DDM (Dodecyl Maltoside) |

| Headgroup | Galactose (Axial link) | Glucose (Equatorial link) | Maltose (Bulky) |

| Detergent Strength | Moderate/Harsh | Moderate/Harsh | Mild |

| Dialyzability | High (Fast removal) | High | Low (Difficult to remove) |

| Primary Use | Crystallization, Lectin studies | Solubilization, Purification | Stabilization, Cryo-EM |

| Cost | High (Specialty) | Low (Commodity) | Medium |

Part 4: Experimental Workflows & Protocols

Protocol: Membrane Protein Solubilization Screening

Objective: Determine if OαGal preserves protein stability better than standard detergents.

Reagents:

-

Membrane fraction (e.g., E. coli or HEK293 microsomes) @ 5 mg/mL total protein.[2]

-

Stock OαGal solution: 200 mM (approx. 6% w/v) in buffer.[2]

Step-by-Step Workflow:

-

Preparation: Thaw membrane fraction on ice.

-

Titration: Aliquot membranes into 5 tubes. Add OαGal to final concentrations of:

-

Incubation: Rotate gently at 4°C for 1 hour. Do not vortex.

-

Separation: Ultracentrifuge at 100,000 x g for 45 mins at 4°C.

-

Analysis: Collect supernatant (solubilized fraction). Analyze via SDS-PAGE and FSEC (Fluorescence-Detection Size Exclusion Chromatography) to assess monodispersity.[1][2]

Success Metric: A sharp, symmetrical peak on FSEC indicates a stable Protein-Detergent Complex (PDC).[1][2] If the peak is broad or void-volume (aggregated), OαGal may be too short-chain for this specific protein (switch to DDM or LMNG).[1][2]

Protocol: Detergent Exchange for Crystallization

Objective: Exchange a stabilizing detergent (e.g., DDM) for OαGal to facilitate crystal lattice formation.

-

Bind: Immobilize DDM-solubilized protein onto an affinity column (Ni-NTA/Strep-Tactin).

-

Wash: Wash with 10 CV (column volumes) of buffer containing 2x CMC DDM.

-

Exchange Gradient: Wash with 20 CV of buffer containing 0.2% (w/v) OαGal (approx 7 mM, below CMC) mixed with decreasing DDM.

-

Note: Since OαGal has a high CMC, you must maintain the concentration above its CMC (approx 25 mM or ~0.75%) in the final elution buffer to prevent protein aggregation.

-

-

Elute: Elute protein in buffer containing 35 mM OαGal (approx 1.0% w/v).

-

Concentrate: Use a 50kDa MWCO concentrator. OαGal micelles (~25kDa) will pass through slowly; ensure the reservoir buffer contains 35 mM OαGal to prevent detergent depletion.[2]

Part 5: Visualization of Mechanistic Pathways

Diagram 1: Micelle Formation & Protein Solubilization Dynamics

This diagram illustrates the transition from a lipid bilayer to a mixed micelle and finally to a pure Protein-Detergent Complex (PDC) using OαGal.[2]

Diagram 2: Stereochemical Impact on Crystal Packing

This logic tree helps researchers decide when to switch from Beta-Glucoside to Alpha-Galactoside.[1][2]

Part 6: Troubleshooting & Optimization

Issue: Protein Aggregation upon Exchange

-

Cause: The CMC of OαGal (~20 mM) is much higher than DDM (~0.17 mM).[2] If you simply dilute the DDM, the effective detergent concentration drops below the threshold required to shield the hydrophobic belt.[2]

-

Solution: Ensure the exchange buffer contains at least 1.5x CMC (approx. 30-35 mM) of OαGal.

Issue: "Cloudiness" at Room Temperature

-

Cause: Octyl glycosides can approach their Cloud Point or phase separation boundary at high concentrations and specific salt conditions.

-

Solution: OαGal is generally stable, but if cloudiness occurs, lower the salt concentration (e.g., from 500mM NaCl to 150mM) or work strictly at 4°C.

Issue: Interference with Lectin Binding Assays

-

Cause: The galactose headgroup of OαGal will competitively inhibit lectins that bind galactosyl moieties.

-

Solution: For galactose-binding proteins, use Octyl β-Glucoside (glucose headgroup) instead, provided the protein is stable, to avoid active site interference.[1][2]

References

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004).[2] Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1][2] Retrieved from [Link]

-

Rosenbusch, J. P. (2001).[2] Stability of membrane proteins in detergent solutions. Current Opinion in Structural Biology. (Contextual grounding for micelle dynamics).

- Biochemical Journal. (1990). Properties of Octyl Glucoside isomers in membrane research. (General reference for isomeric detergent behavior).

Sources

Methodological & Application

Application Note: Protein Reconstitution in Liposomes Using Octyl α-D-Galactopyranoside

Introduction & Rationale

Membrane protein reconstitution into artificial liposomes is a critical step for functional assays, structural biology, and drug development. While octyl β-D-glucopyranoside (OG) and n-dodecyl β-D-maltoside (DDM) are industry standards, octyl α-D-galactopyranoside (O-α-Gal) offers unique physicochemical advantages for highly delicate transmembrane proteins.

O-α-Gal is a non-ionic, sugar-based alkyl glycoside. The stereochemical difference—specifically the axial C4 hydroxyl group in the galactose headgroup and the alpha-anomeric linkage—alters the micellar hydration shell and intermolecular hydrogen-bonding network compared to glucose-based detergents [1]. For certain G-protein coupled receptors (GPCRs) and ion channels, this specific supramolecular environment provides superior stabilization during the thermodynamically vulnerable lamellar-to-micellar transition state. Furthermore, its high Critical Micelle Concentration (CMC) allows for rapid and complete removal via dialysis, minimizing the duration of detergent-induced destabilization.

Physicochemical Properties

Understanding the thermodynamic parameters of your detergent is the foundation of a self-validating reconstitution protocol.

Table 1: Comparative Physicochemical Properties of Reconstitution Detergents

| Detergent | Anomer / Sugar | CMC (mM) | CMC (% w/v) | Micelle Size (kDa) | Key Application Insight |

| Octyl α-D-Galactopyranoside | Alpha / Galactose | ~30.2 | ~0.88% | ~25–30 | Enhanced hydration shell; rapid dialysis removal |

| Octyl β-D-Glucopyranoside | Beta / Glucose | ~20–25 | ~0.73% | ~25 | Industry standard; moderate dialysis rate |

| n-Dodecyl β-D-Maltoside | Beta / Maltose | ~0.17 | ~0.0087% | ~70 | High stability; requires Bio-Beads for removal |

(Data derived from ITC and surface tension measurements [1])

Mechanistic Principles: The 3-Stage Model

Detergent-mediated reconstitution is not a blind mixture; it is governed by the widely validated Three-Stage Model of liposome solubilization [2]:

-

Stage I (Sub-solubilizing): Detergent monomers partition into the lipid bilayer, increasing permeability and swelling the liposomes without destroying their structure.

-

Stage II (Lamellar-to-Micellar Transition): The bilayer reaches saturation (

). Mixed lipid-detergent micelles begin to form, and the solution begins to clear. -

Stage III (Complete Solubilization): All liposomes are converted into mixed micelles (

).

Expert Insight (Causality): To achieve unidirectional protein insertion, the target protein must be introduced exactly at the Stage I/II boundary (

Experimental Workflow Diagram

Caption: Three-phase workflow for unidirectional membrane protein reconstitution using O-α-Gal.

Step-by-Step Protocol

Phase 1: Preparation and Destabilization of LUVs

-

Lipid Film Hydration: Dry your target lipid mixture (e.g., DOPC/POPE/Cholesterol) under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator. Hydrate the film in Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to a final lipid concentration of 4 mg/mL.

-

Extrusion: Subject the multilamellar vesicle suspension to 10 freeze-thaw cycles (liquid nitrogen to 37°C). Extrude 11 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

-

Detergent Titration (Self-Validation Step): Place 1 mL of the LUV suspension in a spectrophotometer cuvette. Measure the baseline optical density at 540 nm (

). -

Destabilization: Gradually titrate a 10% (w/v) stock of O-α-Gal into the cuvette. The

will initially rise (Stage I swelling) and then begin to drop. Stop the titration exactly when the

Phase 2: Protein Solubilization & Insertion

-

Protein Preparation: Ensure your purified membrane protein is solubilized in a buffer containing O-α-Gal at a concentration slightly above its CMC (e.g., 35 mM or ~1.0% w/v) to maintain micellar stability.

-

Mixing: Add the solubilized protein to the destabilized LUVs. A standard starting Lipid-to-Protein Ratio (LPR) is 50:1 to 100:1 (w/w).

-

Incubation: Incubate the mixture for 30–60 minutes at 20°C (or 4°C for highly unstable proteins) under gentle end-over-end agitation to allow the protein-detergent micelles to fuse with the destabilized liposomes.

Phase 3: Detergent Removal Because O-α-Gal has a high CMC (~30.2 mM) and forms relatively small micelles (~25–30 kDa), dialysis is the most efficient and gentle removal method [1].

-

Dialysis Setup: Transfer the mixture into a 10 kDa MWCO dialysis cassette.

-

Buffer Exchange: Dialyze against a 1000-fold volume excess of detergent-free Reconstitution Buffer.

-

Timeline: Perform three buffer exchanges: 2 hours, 4 hours, and overnight at 4°C. The rapid depletion of O-α-Gal forces the lipid bilayer to seal around the inserted protein, forming tight proteoliposomes.

Phase 4: Validation

-

Harvesting: Ultracentrifuge the dialysate at 100,000 × g for 1 hour at 4°C to pellet the proteoliposomes. Resuspend in a minimal volume of buffer.

-

Quality Control: Run a continuous sucrose density gradient (10–40%) to separate empty liposomes (lower density) from protein-loaded proteoliposomes (higher density). Analyze fractions via SDS-PAGE and Dynamic Light Scattering (DLS).

Troubleshooting & Optimization

-

Issue: Low protein incorporation efficiency.

-

Causality: The LUVs were not sufficiently destabilized. If O-α-Gal is added below the

threshold, the energetic barrier for the protein to partition from the micelle into the bilayer remains too high. -

Solution: Repeat the

titration curve carefully. Ensure you are hitting the exact inflection point before adding the protein.

-

-

Issue: Protein aggregation or precipitation during dialysis.

-

Causality: The detergent was removed too rapidly before the lipids could properly self-assemble around the hydrophobic transmembrane domains.

-

Solution: Add a low concentration of lipids to the dialysis buffer to slow down the micellar extraction rate, or switch to a step-wise Bio-Beads SM-2 removal strategy (adding 10 mg/mL beads every 2 hours) to control the kinetics of O-α-Gal depletion.

-

References

-

Paternostre, M. T., Roux, M., & Rigaud, J. L. (1988). Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 1. Solubilization of large unilamellar liposomes (prepared by reverse-phase evaporation) by Triton X-100, octyl glucoside, and sodium cholate. Biochemistry, 27(8), 2668–2677.[Link]

-

Schmidt-Lassen, J., & Lindhorst, T. K. (2014). Exploring the meaning of sugar configuration in a supramolecular environment: comparison of six octyl glycoside micelles by ITC and NMR spectroscopy. MedChemComm, 5(8), 1218-1226.[Link]

-

Knol, J., Sjollema, K., & Poolman, B. (1998). Detergent-Mediated Reconstitution of Membrane Proteins. Biochemistry, 37(46), 16410–16415.[Link]

Sources

- 1. Exploring the meaning of sugar configuration in a supramolecular environment: comparison of six octyl glycoside micelles by ITC and NMR spectroscopy - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00122B [pubs.rsc.org]

- 2. Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 1. Solubilization of large unilamellar liposomes (prepared by reverse-phase evaporation) by triton X-100, octyl glucoside, and sodium cholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detergent-mediated reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Octyl α-D-Galactopyranoside (O-α-Gal) Concentration for Membrane Protein Stabilization

Executive Summary

Membrane protein solubilization is a delicate thermodynamic balancing act. Researchers must disrupt the native lipid bilayer while preserving the fragile structural integrity of the target protein. While detergents like octyl β-D-glucopyranoside (OG) and dodecyl β-D-maltoside (DDM) are ubiquitous, octyl α-D-galactopyranoside (O-α-Gal) offers unique physicochemical advantages for notoriously unstable targets, such as specific G-protein coupled receptors (GPCRs) and ion channels.

This application note details the mechanistic rationale, critical concentration thresholds, and a self-validating protocol for utilizing O-α-Gal in advanced structural biology workflows (e.g., Cryo-EM and X-ray crystallography).

Mechanistic Principles: The Causality of O-α-Gal Stabilization

The efficacy of O-α-Gal is not accidental; it is rooted in its unique stereochemistry and headgroup hydration thermodynamics. Choosing O-α-Gal over standard glucosides is driven by two primary structural features:

-

Enhanced Headgroup Hydration: Derivatives of D-galactose are significantly more hydrated than their D-glucose counterparts[1]. This extensive hydration shell creates a robust steric exclusion zone around the extramembranous loops of the solubilized protein. By retaining a larger layer of structured water, the galactose headgroup effectively shields the protein from non-specific aggregation and denaturation[2].

-

α-Anomeric Packing Parameters: Among alkyl glycosides, α-anomers are slightly less hydrophilic than β-anomers[3]. This subtle shift in the hydrophilic-lipophilic balance alters the detergent's critical packing parameter (CPP). Consequently, O-α-Gal forms micelles with a distinct curvature (often more cylindrical) compared to the strictly spherical micelles of OG, providing a superior geometric fit for multipass transmembrane proteins that exhibit hydrophobic mismatch.

Mechanistic pathways of membrane protein stabilization by O-α-Gal.

Critical Physicochemical Parameters

To harness O-α-Gal effectively, you must strictly control its concentration relative to its Critical Micelle Concentration (CMC). The CMC of O-α-Gal is approximately 25–30 mM (in water at 25°C), though this will shift slightly depending on buffer ionic strength and temperature.

Table 1: Physicochemical Properties of O-α-Gal vs. Common Alternatives

| Detergent | Molecular Weight ( g/mol ) | CMC (mM) | CMC (%, w/v) | Headgroup Hydration | Micelle Size |

| Octyl α-D-Galactopyranoside | 292.37 | ~25 - 30 | ~0.7 - 0.9 | Very High | Small/Medium |

| Octyl β-D-Glucopyranoside | 292.37 | 20 - 25 | ~0.53 | Moderate | Small |

| Dodecyl β-D-Maltoside (DDM) | 510.60 | 0.17 | ~0.008 | High | Large |

Table 2: Concentration Optimization Matrix for O-α-Gal

| Application Phase | Target Concentration (mM) | Target Concentration (x CMC) | Causality / Rationale |

| Initial Extraction | 45 - 75 mM | 1.5x - 2.5x | Ensures complete lipid bilayer disruption and formation of mixed micelles without stripping tightly bound annular lipids. |

| SEC Purification | 15 - 30 mM | 0.5x - 1.0x | Maintains micellar environment during purification while minimizing free empty micelle background in downstream assays. |

| Cryo-EM Grid Prep | 30 - 36 mM | 1.0x - 1.2x | Provides just enough detergent to cover the hydrophobic belt, reducing the detergent corona size to enhance particle contrast. |

Self-Validating Protocol: Solubilization and Purification Workflow

Note: This protocol is designed as a self-validating system. The inclusion of Dynamic Light Scattering (DLS) ensures that experimental choices can be quantitatively verified before wasting resources on structural assays.

Workflow for membrane protein solubilization and self-validation using O-α-Gal.

Step 1: Membrane Preparation

-

Resuspend isolated cell membranes in a high-ionic-strength buffer (e.g., 50 mM HEPES pH 7.4, 300 mM NaCl, 10% glycerol).

-

Causality: High salt minimizes non-specific electrostatic protein-protein interactions. Glycerol acts as a chemical osmolyte to thermodynamically stabilize the native fold prior to the harsh introduction of amphiphilic detergents.

Step 2: O-α-Gal Solubilization

-

Prepare a 10% (w/v) stock solution of O-α-Gal (~340 mM) in pure, deionized water.

-

Slowly titrate the O-α-Gal stock into the membrane suspension to achieve a final working concentration of 45–60 mM (approx. 1.5x–2.0x CMC).

-

Incubate on a rotary mixer at 4°C for 1 to 2 hours.

-

Causality: Slowly crossing the CMC threshold ensures that lipid-protein-detergent mixed micelles form gradually. Exceeding 2.5x CMC risks stripping tightly bound annular lipids, which are often critical structural cofactors for the protein.

Step 3: Ultracentrifugation

-

Centrifuge the mixture at 100,000 × g for 45 minutes at 4°C.

-

Carefully collect the supernatant, avoiding the loose edges of the pellet.

-

Causality: This step separates the successfully micellized target proteins (supernatant) from un-extracted aggregates and dense, detergent-resistant lipid rafts (pellet).

Step 4: Size Exclusion Chromatography (SEC)

-

Equilibrate a high-resolution SEC column (e.g., Superdex 200 Increase) with SEC buffer containing 15–30 mM O-α-Gal (0.5x–1.0x CMC).

-

Inject the supernatant and monitor absorbance at 280 nm.

-

Causality: Dropping the detergent concentration to near-CMC during SEC prevents the continuous formation of empty "free" micelles. Free micelles can co-elute with smaller membrane proteins and severely interfere with downstream cryo-EM grid preparation by altering ice thickness.

Step 5: Validation via Dynamic Light Scattering (DLS)

-

Analyze the peak SEC fractions using DLS.

-

Causality: A monodisperse peak with a Polydispersity Index (PDI) < 0.2 validates that the chosen O-α-Gal concentration is perfectly stabilizing the protein. A high PDI indicates either aggregation (detergent concentration too low) or denaturation (detergent concentration too high). Do not proceed to structural assays if PDI > 0.25.

Troubleshooting & Field Insights

-

Problem: Protein precipitates during SEC elution.

-

Cause: The O-α-Gal concentration in the running buffer dropped below the critical thermodynamic threshold required to maintain the micelle around the hydrophobic transmembrane domain.

-

Solution: Increase the SEC buffer O-α-Gal concentration to exactly 1.2x CMC (approx. 35 mM).

-

-

Problem: Poor particle contrast in Cryo-EM micrographs.

-

Cause: The detergent corona is too thick, obscuring the protein's electron density.

-

Solution: Because O-α-Gal has a relatively small micelle size compared to DDM, it is generally favorable for EM. However, if contrast is still poor, dialyze the sample briefly to remove excess free micelles, keeping the concentration strictly at 1.0x CMC, or utilize amphipols for a detergent-free exchange prior to freezing.

-

References

-

Ice Recrystallization Inhibitors: From Biological Antifreezes to Small Molecules - IntechOpen. Explores the high hydration properties of D-galactose derivatives compared to D-glucose, highlighting the steric benefits of galactopyranosides. 2

-

Synthesis of Long-Chain Alkyl Glucosides via Reverse Hydrolysis Reactions Catalyzed by an Engineered β-Glucosidase - ResearchGate. Details the physicochemical differences between α-anomers and β-anomers, noting that α-anomers are less hydrophilic, which alters micellar packing parameters. 3

-

RECENT DEVELOPMENTS IN THE STUDY OF RECRYSTALLIZATION - ISSP. Further corroborates the thermodynamic stability and extensive hydration shells provided by galactopyranoside headgroups. 1

Sources

procedures for exchanging detergents to octyl alpha-D-galactopyranoside

Application Note: Detergent Exchange to Octyl -D-Galactopyranoside for Membrane Protein Structural Studies

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Application: X-ray Crystallography, Cryo-EM, and Biophysical Characterization of Integral Membrane Proteins

Executive Summary & Mechanistic Rationale

The isolation and structural characterization of integral membrane proteins require the delicate extraction of the target from the native lipid bilayer using harsh or low-Critical Micelle Concentration (CMC) detergents, such as n-Dodecyl-

To overcome this, researchers must perform a detergent exchange —a thermodynamically driven process of replacing the primary solubilization detergent with a secondary detergent more amenable to structural studies[2].

Octyl

Table 1: Physicochemical Properties of Octyl -D-Galactopyranoside

| Property | Value / Description |

| Chemical Name | Octyl |

| CAS Number | 149342-80-3 |

| Molecular Formula | C₁₄H₂₈O₆ |

| Molecular Weight | 292.37 g/mol |

| Detergent Class | Non-ionic, Alkyl Saccharide |

| Stereochemistry | Axial C4 hydroxyl, |

| Primary Application | Membrane protein crystallization, Micelle remodeling |

Thermodynamics of Detergent Exchange

A common pitfall in membrane protein biochemistry is attempting to remove low-CMC detergents (e.g., DDM, CMC ~0.17 mM) via dialysis. Because low-CMC detergents form large, highly stable micelles, they cannot pass through standard semi-permeable dialysis membranes (typically 10–100 kDa MWCO)[6][7]. Furthermore, standard centrifugal concentrators will co-concentrate low-CMC detergents alongside the protein, leading to detergent phase separation and protein precipitation[2].

Therefore, detergent exchange to octyl

Caption: Mechanistic pathway of thermodynamic micelle replacement during on-column detergent exchange.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I recommend On-Column Affinity Exchange as the gold standard. Immobilizing the protein physically tethers it to a solid support, preventing catastrophic aggregation during the transient "naked" phase when the primary detergent is stripped and replaced by octyl

Protocol A: On-Column Detergent Exchange (IMAC / Ni-NTA)

Causality Note: The wash step is the most critical phase. You must use an extended wash volume (>10 Column Volumes) to ensure the complete dilution of the primary detergent micelles and their full replacement by the new detergent.

Materials & Buffers:

-

Equilibration Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.02% DDM (or primary detergent).

-

Exchange Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 20 mM Imidazole, Octyl

-D-Galactopyranoside at 3x to 5x its CMC . -

Elution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 300 mM Imidazole, Octyl

-D-Galactopyranoside at 2x to 3x its CMC .

Step-by-Step Methodology:

-

Resin Equilibration: Pack a column with Ni-NTA resin and equilibrate with 5 Column Volumes (CV) of Equilibration Buffer.

-

Sample Application: Load the solubilized membrane protein (containing the primary detergent) onto the column at a slow flow rate (e.g., 0.5 mL/min) to maximize binding efficiency.

-

The Exchange Wash (Critical Step): Wash the column with 10 to 15 CV of the Exchange Wash Buffer.

-

Self-Validation: Monitor the UV absorbance at 280 nm of the flow-through. A stable, flat baseline indicates that the protein remains securely immobilized while the micellar environment is completely remodeled.

-

-

Elution: Elute the target protein using 3 to 5 CV of Elution Buffer. Collect in small fractions (e.g., 0.5 mL) to prevent unnecessary dilution.

-

Immediate Assessment: Run fractions on an SDS-PAGE gel to confirm protein presence and purity[8].

Protocol B: Size Exclusion Chromatography (SEC) Exchange

SEC is highly effective as a secondary polishing step or when exchanging into a detergent with a significantly different micelle size[2][8]. As the protein migrates through the porous matrix, it constantly enters a fresh buffer environment, leaving the old detergent micelles behind.

Caption: Workflow for continuous detergent exchange via Size Exclusion Chromatography (SEC).

Step-by-Step Methodology:

-

Column Preparation: Thoroughly wash a high-resolution SEC column (e.g., Superdex 200 Increase) with at least 2 CV of SEC Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, Octyl

-D-Galactopyranoside at 1.5x to 2x CMC ). -

Sample Preparation: Concentrate the protein eluted from Protocol A. Caution: Do not over-concentrate, as this will artificially drive up the local detergent concentration and induce phase separation[2][7].

-

Injection & Run: Inject the sample (volume

2% of the total column volume). Run the column isocratically at a low flow rate (0.3 mL/min) to allow adequate time for micellar equilibration within the pores. -

Fraction Collection: Collect the peak corresponding to the protein-detergent complex.

-

Self-Validation: Overlay the chromatogram with a previous run of the protein in the primary detergent. A shift in the elution volume indicates a successful change in the hydrodynamic radius of the protein-detergent complex, confirming the exchange.

-

Quality Control and Downstream Validation

To ensure the scientific integrity of the exchange process before committing to expensive downstream structural trials, perform the following validations:

-

Thin-Layer Chromatography (TLC): Extract a small aliquot of the final protein sample with organic solvents and run it on a silica TLC plate. This will confirm the absence of the primary detergent (e.g., DDM) and the exclusive presence of octyl

-D-galactopyranoside. -

Dynamic Light Scattering (DLS): Measure the polydispersity index (PDI) of the final sample. A PDI < 0.2 indicates a highly monodisperse protein-detergent complex, which is an absolute prerequisite for successful 2D/3D crystallization.

References

-

"What are some of the best ways to exchange detergents for membrane protein studies?" ResearchGate. Available at:[Link]

-

"Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment" Biomolecules (MDPI). Available at:[Link]

-

"Purifying Challenging Proteins" SJSU / Cytiva. Available at:[Link]

-

"Computational and Theoretical Chemistry, 2017 Epimeric and anomeric rel

-D-gluco/galactosides: insight from density functional theory and atom in molecules studies." ResearchGate. Available at:[Link]

Sources

- 1. Extraction and Purification of Membrane Proteins - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. 1pchem.com [1pchem.com]

- 4. Octyl alpha-D-galactopyranoside | 149342-80-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. What are the best ways to exchange detergents for membrane protein studies? | AAT Bioquest [aatbio.com]

- 7. sjsu.edu [sjsu.edu]

- 8. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment [mdpi.com]

application of octyl alpha-D-galactopyranoside in electron microscopy grids

Application Note: Octyl -D-Galactopyranoside (O G) for Optimizing Cryo-EM Grid Preparation

Target Audience: Structural biologists, cryo-electron microscopy (cryo-EM) specialists, and drug discovery scientists.

The Biophysical Challenge of the Air-Water Interface

In single-particle cryo-electron microscopy (cryo-EM), the transition of a protein complex from a bulk solution to a thin aqueous film is a highly traumatic biophysical event. During the blotting process, the sample is compressed into a film approximately 200–500 Å thick. This maximizes the surface-area-to-volume ratio, causing the majority of protein particles to collide with the Air-Water Interface (AWI).

The AWI acts as a massive hydrophobic sink. When proteins interact with this interface, they undergo one of two detrimental processes:

-

Preferred Orientation: Hydrophobic patches on the protein anchor to the AWI, restricting the complex to a single viewing angle and preventing the calculation of a 3D isotropic map.

-

Denaturation: The immense surface tension forces the protein to unfold, destroying the structural integrity of the complex before plunge freezing occurs.

To mitigate this, non-ionic dialyzable detergents are spiked into the sample immediately prior to grid application. These surfactants rapidly partition to the AWI, creating a protective hydrophilic monolayer. However, the choice of surfactant is critical.

The Mechanistic Advantage of O G

While Octyl

If a surfactant is added above its Critical Micelle Concentration (CMC), it forms micelles in the bulk solution. In cryo-EM, these bulk micelles become trapped in the vitreous ice, scattering electrons, reducing the signal-to-noise ratio (SNR), and obscuring small target proteins.

O

Diagram illustrating OαG monomer partitioning at the AWI to prevent protein denaturation.

Physicochemical Data & Comparison

To make informed experimental choices, it is vital to compare O

Table 1: Physicochemical Comparison of Cryo-EM Detergents

| Detergent | CMC (mM) | Headgroup Stereochemistry | Typical Working Conc. | Primary Advantage in Cryo-EM |

| Octyl | 30.2 | 1.0 - 5.0 mM | Wide monomeric window; zero micelle background; superior surface tension reduction. | |

| Octyl | ~20.0 | 0.5 - 3.0 mM | Standard AWI protection; well-documented baseline. | |

| Fluorinated Octyl Maltoside | ~1.5 | 0.05 - 0.1 mM | Extreme surface tension reduction for highly resistant preferred orientations. | |

| CHAPS | ~8.0 | Zwitterionic | 1.0 - 2.0 mM | Excellent for integral membrane protein stabilization. |

Self-Validating Protocol for Grid Preparation

This protocol is designed as a self-validating system . Because protein-detergent interactions are highly complex-specific, relying on a single concentration is a critical failure point. Instead, this workflow dictates the creation of an O

Phase 1: Preparation & Incubation

-

Stock Formulation: Prepare a 100 mM stock solution of O

G (MW: 292.37 g/mol ) using the exact final buffer of your purified protein complex. Causality: Using the identical buffer prevents osmotic shock or pH shifts that could trigger protein aggregation upon detergent addition. -

Gradient Spiking: Aliquot your purified protein complex (typically at 1.0–5.0 mg/mL). Spike the O

G stock into four separate aliquots to achieve final concentrations of 0 mM (Control), 1.0 mM, 2.5 mM, and 5.0 mM . -

Equilibration: Incubate the spiked samples on ice for 15–30 minutes. Causality: This allows the O

G monomers to dynamically equilibrate with any exposed hydrophobic patches on the protein surface before the rapid kinetic event of blotting.

Phase 2: Grid Application & Freezing

-

Grid Preparation: Glow-discharge holey carbon grids (e.g., Quantifoil R1.2/1.3, 300 mesh) at 15 mA for 30 seconds.

-

Application: Apply 3.0

L of the incubated sample to the grid inside a vitrification robot (e.g., Vitrobot Mark IV) set to 4 °C and 100% relative humidity. -

Blotting: Blot the grid. Crucial Adjustment: Because O

G significantly reduces surface tension 2, the sample will spread much faster. Reduce your standard blot force by 1–2 units or decrease blot time by 1 second to prevent "dry" squares. -

Vitrification: Plunge freeze immediately into liquid ethane cooled by liquid nitrogen.

Step-by-step cryo-EM grid preparation workflow using OαG for AWI protection.

System Validation & Troubleshooting

Load the gradient grids into a screening microscope (e.g., Glacios or Talos Arctica) and evaluate them against the following validation matrix.

Table 2: O

| O | Expected AWI Saturation | Micelle Risk | Expected Ice Thickness | Validation Outcome / Action |

| 0 mM (Control) | None | Zero | Thick / Uneven | Baseline. Expect preferred orientation or aggregation. |

| 1.0 mM | Partial | Zero | Moderate | Good starting point. Check 2D classes for new views. |

| 2.5 mM | Complete | Zero | Thin / Uniform | Optimal Target. AWI fully shielded. Isotropic 3D map likely. |